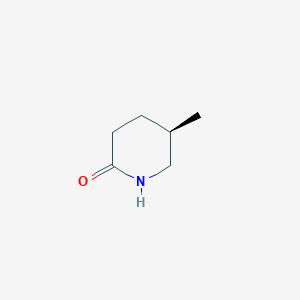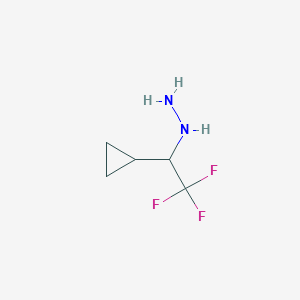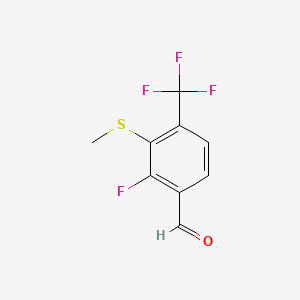
1-Boc-6,6-difluoro-4-(2-nitrobenzenesulfonyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE is a complex organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms The compound also features a tert-butyl group, two fluorine atoms, a nitrobenzenesulfonyl group, and a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the diazepane ring through cyclization reactions.
- Introduction of the tert-butyl group via alkylation reactions.
- Incorporation of the difluoro groups through fluorination reactions.
- Attachment of the nitrobenzenesulfonyl group via sulfonylation reactions.
- Formation of the carboxylate group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with high selectivity and purity.
化学反応の分析
Types of Reactions
TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution of the fluorine atoms may yield halogenated or functionalized derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving diazepane derivatives.
Medicine: As a potential drug candidate for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition or activation of these targets, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE may include other diazepane derivatives with different substituents. Examples include:
6,6-Difluoro-4-(2-nitrobenzenesulfonyl)-1,4-diazepane-1-carboxylate: Without the tert-butyl group.
Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate: Without the nitrobenzenesulfonyl group.
Uniqueness
The uniqueness of TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE lies in its combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds
特性
分子式 |
C16H21F2N3O6S |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
tert-butyl 6,6-difluoro-4-(2-nitrophenyl)sulfonyl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C16H21F2N3O6S/c1-15(2,3)27-14(22)19-8-9-20(11-16(17,18)10-19)28(25,26)13-7-5-4-6-12(13)21(23)24/h4-7H,8-11H2,1-3H3 |
InChIキー |
YTQWZKWBZQKXPR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC(C1)(F)F)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


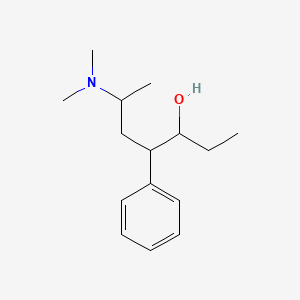
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
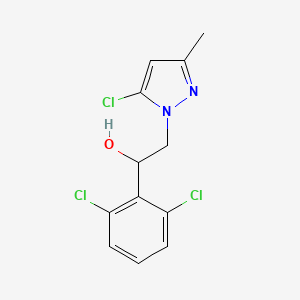
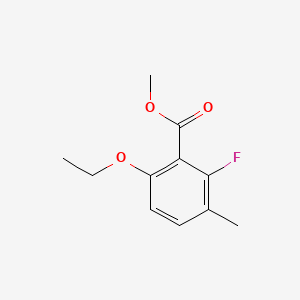

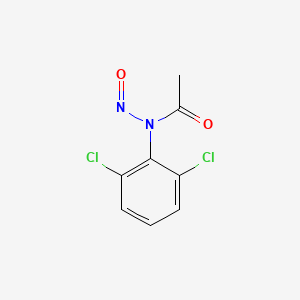
![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
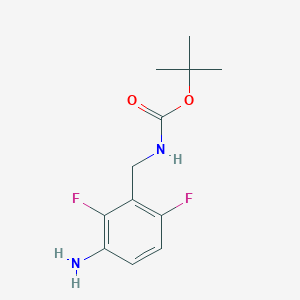
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
